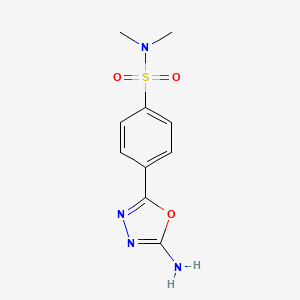

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide

Übersicht

Beschreibung

The compound “4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule that contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the oxadiazole ring often imparts interesting chemical and biological properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as single-crystal X-ray diffraction . These techniques can provide detailed information about the compound’s atomic arrangement and chemical bonds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific functional groups. For example, the amino group (-NH2) is a common site for reactions in organic chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, density, and solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Synthesis and Spectral Analysis

A significant portion of research has focused on synthesizing derivatives of 1,3,4-oxadiazole bearing compounds due to their diverse biological activities. For instance, Khalid et al. (2016) developed a series of 5-substituted 1,3,4-oxadiazole derivatives, highlighting their process involving esters, hydrazides, and thiols. These compounds were examined for butyrylcholinesterase (BChE) enzyme activity and molecular docking studies to explore their binding affinities and orientations within human BChE protein active sites, revealing key amino acid residues involved in ligand stabilization (Khalid et al., 2016).

Antimicrobial and Antitubercular Agents

Another focus area is the antimicrobial and antitubercular potential of 1,3,4-oxadiazole derivatives. Joshi et al. (2008) synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems. These compounds demonstrated promising antibacterial and antitubercular activities, suggesting their potential as new drug candidates (Joshi et al., 2008).

Photodynamic Therapy and Cancer Treatment

Photodynamic Therapy (PDT)

Pişkin et al. (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yields. These compounds exhibit excellent photophysical and photochemical properties, suggesting their potential as Type II photosensitizers for cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research also extends to the synthesis of 1,3,4-oxadiazole derivatives for anticancer applications. Kumar et al. (2014) synthesized a series of 2,5-disubstituted-1,3,4-oxadiazoles containing trifluoromethyl benzenesulfonamide moiety, which showed significant in vitro antiproliferative effects against various human cancer cell lines (Kumar et al., 2014).

Energetic Materials and Chemical Properties

Energetic Materials

The research into 1,3,4-oxadiazole derivatives extends into the field of energetic materials. Cao et al. (2021) synthesized compounds combining 1,2,4-oxadiazole with 1,2,4-triazole to create new energetic backbones. These compounds exhibit promising detonation performance, thermal stabilities, and safety profiles, suggesting their potential in energetic material applications (Cao et al., 2021).

Chemical and Physical Properties

Hamciuc et al. (2005) focused on synthesizing new poly(1,3,4-oxadiazole-imide)s incorporating dimethylsilane groups. These polymers are characterized by their solubility in various organic solvents, thermal stability, and fluorescence properties, indicating potential applications in materials science (Hamciuc et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide is human lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target, CYP51, by docking into the active site of the enzyme

Biochemical Pathways

The interaction of this compound with CYP51 affects the sterol biosynthesis pathway

Result of Action

Its interaction with cyp51 suggests it could potentially disrupt sterol biosynthesis, affecting cell membrane integrity and function .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of sterols . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in the biosynthesis pathways of sterols, impacting cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP51 can lead to changes in the expression of genes involved in sterol biosynthesis . Additionally, it can impact cellular metabolism by altering the flux of metabolites through various biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CYP51, inhibiting their activity . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, it can cause changes in gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it exhibits good thermal stability and acceptable sensitivity values

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects. For instance, high doses may lead to significant inhibition of CYP51, resulting in disrupted sterol biosynthesis and associated cellular dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, its interaction with CYP51 affects the metabolic flux of sterol biosynthesis . Additionally, it may influence the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. This transport can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c1-14(2)18(15,16)8-5-3-7(4-6-8)9-12-13-10(11)17-9/h3-6H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHDQXBODKVNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

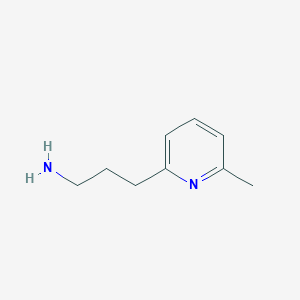

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460866.png)

![(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460877.png)

![4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1460882.png)

![6-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460883.png)